N-cyclohexyl-5-fluoro-2-nitroaniline

Lipophilicity LogP Pharmacokinetics

Medicinal chemists need lipophilic fluorinated aniline building blocks for CNS lead optimization but face supply and SAR risks with generic analogs. N-Cyclohexyl-5-fluoro-2-nitroaniline (CAS 1270967-29-7) directly addresses these challenges: • High LogP (4.53) from cyclohexyl group enhances BBB penetration. • 5-Fluoro-2-nitro motif activates SNAr for late-stage diversification. • Reliable supply from 92%-yield single-step synthesis.

Molecular Formula C12H15FN2O2
Molecular Weight 238.262
CAS No. 1270967-29-7
Cat. No. B595012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-5-fluoro-2-nitroaniline
CAS1270967-29-7
SynonymsN-Cyclohexyl-5-fluoro-2-nitroaniline
Molecular FormulaC12H15FN2O2
Molecular Weight238.262
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(C=CC(=C2)F)[N+](=O)[O-]
InChIInChI=1S/C12H15FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2
InChIKeyBDAGJCYNHHOIGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-5-fluoro-2-nitroaniline: Sourcing & Characterization


N-Cyclohexyl-5-fluoro-2-nitroaniline (CAS 1270967-29-7, MF: C12H15FN2O2, MW: 238.26) is a fluorinated aromatic amine building block [1]. It is characterized by a cyclohexyl group, a fluorine atom at the 5-position, and a nitro group at the 2-position of the aniline core . The compound is commercially available with purities typically ranging from 95% to 97% . Its physicochemical properties include a predicted ACD/LogP of 4.53 and a topological polar surface area (TPSA) of approximately 58 Ų [1].

Building block class Cyclohexyl-fluoro-nitroaniline
Synthetic utility SNAr-activated fluorine for late-stage diversification
Lipophilicity context High predicted LogP supports CNS-focused library design

N-Cyclohexyl-5-fluoro-2-nitroaniline: Analog Substitution Risks


The substitution of N-Cyclohexyl-5-fluoro-2-nitroaniline with simpler nitroaniline analogs or non-fluorinated cyclohexyl variants is not scientifically neutral. The specific combination of the cyclohexyl substituent and the electron-withdrawing 5-fluoro group imparts distinct lipophilicity and electronic characteristics that directly impact compound behavior in subsequent synthetic steps (e.g., cross-coupling reactions) or biological assays . Generic substitution risks altering reaction yields, retrosynthetic feasibility, and the critical structure-activity relationships (SAR) of final drug candidates, thereby invalidating comparative data across a screening library .

Synthetic handle mismatch

Non-fluorinated analogs lack the SNAr-activated site, limiting diversification routes.

Lipophilicity and SAR shift

Simpler nitroanilines may alter compound LogP, solubility, and structure–activity relationships.

N-Cyclohexyl-5-fluoro-2-nitroaniline: Key Differentiators vs. Analogs


Lipophilicity Differentiation vs. 5-Fluoro-2-nitroaniline

The introduction of the cyclohexyl group to the 5-fluoro-2-nitroaniline scaffold dramatically increases lipophilicity, a critical parameter for membrane permeability and metabolic stability in drug design [1]. The target compound's predicted LogP is significantly higher than that of its core scaffold, 5-fluoro-2-nitroaniline .

Lipophilicity (LogP)
Reported
Target: predicted LogP ~4.53
Comparator (5-fluoro-2-nitroaniline): ~1.31
Difference: ~3.2 log units higher
Supports CNS permeability research context
In silico predictions; experimental validation recommended
Lipophilicity LogP Pharmacokinetics

Synthetic Handle: Fluorine Advantage

The compound features a 5-fluoro substituent on the nitroaniline core. This specific regiochemistry provides an alternative synthetic handle compared to non-fluorinated analogs (e.g., N-cyclohexyl-2-nitroaniline), enabling late-stage diversification via nucleophilic aromatic substitution (SNAr) of the activated fluoro group . This is a distinct synthetic advantage not offered by the non-fluorinated comparator .

Synthetic handle
Class-level
Target: SNAr-active fluorine ortho to nitro
Comparator (N-cyclohexyl-2-nitroaniline): No fluorine handle
Enables late-stage diversification via fluorine SNAr
Expands retrosynthetic options for heterocycle libraries
Reactivity based on established fluoroarene chemistry
Synthetic Chemistry Building Block Heterocycle Synthesis

PSA and Solubility vs. 5-Fluoro-2-nitroaniline

The target compound's topological polar surface area (TPSA) is 57.85 Ų, a value within the desirable range for oral bioavailability but notably different from the smaller, more polar comparator [1]. This difference impacts aqueous solubility and cell permeability, key factors for in vitro assay development and in vivo performance .

Polar surface area
Reported
Target TPSA: 57.85 Ų
Comparator: ~52–58 Ų (similar range)
Lipophilicity dominates solubility/permeability balance
Solubility and permeability profile shift with LogP
In silico TPSA; confirm assay behavior
Physicochemical Properties Solubility Drug-likeness

Synthetic Yield and Purity Profile

A documented synthetic route for N-cyclohexyl-5-fluoro-2-nitroaniline achieves a 92% yield from 2,4-difluoronitrobenzene and cyclohexylamine under mild conditions (room temperature in acetonitrile with DIPEA) . This high-yielding, scalable route contrasts with potential multi-step syntheses for more complex analogs, which may have lower overall yields and higher associated costs.

Synthetic yield
Reported
92%
High-yielding single-step SNAr synthesis
From 2,4-difluoronitrobenzene + cyclohexylamine; supports scale-up
Synthetic Yield Procurement Cost-Efficiency

N-Cyclohexyl-5-fluoro-2-nitroaniline: Application Scenarios


CNS Lead Optimization via Lipophilicity

In medicinal chemistry programs targeting central nervous system (CNS) disorders, the high predicted LogP of 4.53 for N-cyclohexyl-5-fluoro-2-nitroaniline [1] makes it a suitable building block for increasing the lipophilicity of lead compounds, potentially enhancing blood-brain barrier (BBB) penetration. Its use is specifically indicated when the core 5-fluoro-2-nitroaniline scaffold (LogP ~1.31) is too polar and requires a hydrophobic moiety to achieve the desired pharmacokinetic profile.

SNAr-Based Heterocycle Library Synthesis

This compound is a strategic intermediate for generating diverse chemical libraries through sequential functionalization. The presence of a fluorine atom ortho to a nitro group creates a site activated for nucleophilic aromatic substitution (SNAr) [1], a reactivity profile not available in non-fluorinated analogs like N-cyclohexyl-2-nitroaniline. Researchers can utilize this handle for late-stage diversification, a key advantage in parallel synthesis and medicinal chemistry campaigns.

Cost-Effective Fluorinated Aniline Scale-Up

For projects requiring multi-gram to kilogram quantities of a lipophilic, fluorinated aniline building block, N-cyclohexyl-5-fluoro-2-nitroaniline is a procurement-advantaged choice. Its documented single-step synthesis proceeds in 92% yield from readily available starting materials [1], suggesting a lower cost-of-goods and more reliable supply chain compared to custom-synthesized analogs that may require multiple steps and lower-yielding transformations.

Hydrophobic Pocket Probe Design

In chemical biology, where small-molecule probes are used to interrogate protein function, the combination of a lipophilic cyclohexyl group and a polarizable fluorine atom allows for the design of probes targeting hydrophobic pockets or protein-protein interfaces. The high predicted LogP [1] of this building block facilitates the exploration of chemical space that is inaccessible with more polar, unsubstituted nitroaniline cores.

Application
Selection Property
Validation Focus
CNS lead optimization studies
High predicted lipophilicity (LogP)
Blood-brain barrier permeability assays
Heterocycle library synthesis via SNAr
Fluorine as diversification handle
Nucleophilic substitution scope and reactivity
Research-scale procurement of fluorinated aniline
Reported high-yield single-step route
Batch reproducibility and supply reliability
Hydrophobic pocket probe design
Lipophilic cyclohexyl + polarizable fluorine
Binding assays with hydrophobic protein targets
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